molecular formula C21H20ClN3O B2967152 N-(4-chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine CAS No. 1251566-38-7

N-(4-chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2967152
CAS No.: 1251566-38-7
M. Wt: 365.86
InChI Key: IHJPABJAIDTJHK-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine is a quinoline derivative featuring a 4-chlorophenylamine substituent at position 4, a methyl group at position 6, and a pyrrolidine-1-carbonyl moiety at position 2. The quinoline core provides a planar aromatic system conducive to π-π stacking interactions, while the pyrrolidine carbonyl group enhances solubility compared to bulkier aliphatic substituents.

Properties

IUPAC Name

[4-(4-chloroanilino)-6-methylquinolin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O/c1-14-4-9-18-17(12-14)19(23-16-7-5-15(22)6-8-16)13-20(24-18)21(26)25-10-2-3-11-25/h4-9,12-13H,2-3,10-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJPABJAIDTJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)Cl)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the 4-chlorophenyl group: This step might involve a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.

    Attachment of the pyrrolidine-1-carbonyl group: This can be done through an amide coupling reaction using pyrrolidine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound might exert its effects through:

    Inhibition of enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cell surface receptors and modulating their signaling pathways.

    DNA intercalation: Inserting between DNA base pairs and disrupting DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name (Reference) Core Structure Key Substituents Biological Activity Physicochemical Properties
Target Compound Quinolin-4-amine 4-Chlorophenyl, 6-methyl, 2-(pyrrolidine-1-carbonyl) Assumed kinase inhibition Moderate solubility (pyrrolidine)
N-(3,4-Dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine Quinolin-4-amine 3,4-Dimethylphenyl, piperidine-1-carbonyl Unspecified Lower solubility (piperidine vs. pyrrolidine)
AS3334034 (7-methoxy-6-sulfonyl analog) Quinolin-4-amine 7-Methoxy, 2-methylpropane-2-sulfonyl, 4-methylpyrazol-3-yl RIP2 kinase inhibitor High solubility (sulfonyl group)
N-(Pyrazin-2-yl)quinolin-4-amine derivatives Quinolin-4-amine Pyrazine, methylpiperazine Unspecified Enhanced aqueous solubility
N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]pyrimidin-4-amine Pyrimidin-4-amine 4-Chlorophenyl, 6-methyl, aminomethyl Antimicrobial Planar structure (12° dihedral angle)

Key Observations:

Core Structure Influence: Quinoline derivatives (e.g., AS3334034, target compound) exhibit broader pharmacological versatility (e.g., kinase inhibition) compared to pyrimidine-based analogs (e.g., ), which are often antimicrobial . The pyrimidine core in allows for intramolecular hydrogen bonding (N–H⋯N), stabilizing its conformation and enhancing stacking interactions .

Substituent Effects: Halogenated Phenyl Groups: The 4-chlorophenyl group in the target compound and analogs contributes to electronic effects rather than steric bulk. shows halogen size (F, Cl, Br, I) minimally impacts inhibitory potency against monoacylglycerol lipase (MGL), suggesting electronic factors dominate . Solubility Modifiers: Pyrrolidine and piperidine carbonyl groups (target compound vs. ) moderately enhance solubility, but sulfonyl (AS3334034) or pyrazine () substituents offer superior hydrophilicity .

Biological Activity: AS3334034’s RIP2 kinase inhibition highlights the role of sulfonyl and pyrazole groups in target specificity .

Biological Activity

N-(4-chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family, characterized by a unique structure that combines a quinoline core with chlorophenyl and pyrrolidine moieties. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with 2-chloroquinoline under basic conditions, followed by reaction with pyrrolidine-1-carbonyl chloride. This process yields the final product while allowing for various modifications to enhance biological activity.

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of quinoline derivatives, including this compound. These compounds have shown promising results against various bacterial strains. For instance, derivatives of quinoline have been reported to exhibit Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial potential .

CompoundMIC against S. aureusMIC against E. coli
Compound A3.12 µg/mL12.5 µg/mL
Compound B6.25 µg/mL10 µg/mL

Anticancer Activity

The anticancer properties of quinoline derivatives are also noteworthy. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation and survival pathways. For example, some studies have demonstrated that quinoline derivatives can effectively inhibit the growth of cancer cell lines, leading to reduced tumor size in vivo .

Enzyme Inhibition

This compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for developing therapeutic agents for conditions like Alzheimer's disease and urinary tract infections. The compound has shown strong inhibitory effects, suggesting its potential as a lead compound in drug development .

Case Studies

Case Study 1: Antibacterial Activity Evaluation
In a study evaluating the antibacterial activity of synthesized quinoline derivatives, this compound was tested against several bacterial strains. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, showcasing its potential as an antibacterial agent .

Case Study 2: Anticancer Efficacy
Another study focused on the anticancer effects of this compound on human cancer cell lines. The findings revealed that treatment with this compound resulted in significant apoptosis in cancer cells, with IC50 values indicating effective concentration levels for therapeutic applications .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects such as enzyme inhibition and apoptosis induction in cancer cells .

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